

Fused Bicyclic Pyrimidopyridazines: A Technical Guide to a Privileged Scaffold in Drug Discovery

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Compound of Interest

Compound Name: *Pyrimido[5,4-c]pyridazine*

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Introduction

Fused bicyclic pyrimidopyridazines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of this important scaffold, with a particular focus on its application in oncology. The pyrimidopyridazine core, an isostere of the purine nucleus, serves as a versatile template for the design of potent and selective inhibitors of various key drug targets, most notably protein kinases. This guide will delve into specific examples of pyrimidopyridazine derivatives, presenting their quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Chemical Synthesis

The synthesis of the pyrimidopyridazine core can be achieved through various synthetic routes. A common strategy involves the condensation of a substituted aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. For instance, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines can be prepared by reacting 6-amino-2-thiouracil with an appropriate aldehyde and thiourea.[1] Subsequent alkylation and amination reactions can then be employed to introduce diverse substituents at various positions of the bicyclic core, allowing for the exploration of structure-activity relationships (SAR).[1]

Biological Activity and Therapeutic Potential

Fused bicyclic pyrimidopyridazines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their primary utility in drug discovery, however, has been as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrimidopyridazine derivatives against a range of human tumor cell lines. These compounds often exert their effects by targeting key kinases involved in cancer cell proliferation, survival, and metastasis, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.^{[2][3]} Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.^{[2][3]} Several pyrimido[4,5-d]pyridazine derivatives have been developed as potent and selective EGFR inhibitors.^[2]

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that control the progression of the cell cycle.^{[1][4]} Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.^[4] Pyrimido[4,5-d]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2 and CDK4, demonstrating significant antiproliferative activity in cancer cells.^[1]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected fused bicyclic pyrimidopyridazine derivatives against various cancer cell lines and protein kinases.

Compound	Target/Cell Line	IC50 (μM)	Reference
Pyrimido[4,5-d]pyrimidine Derivatives			
Compound 7f	CDK2	0.05	[1]
Compound 7e	CDK2	0.25	[1]
Compound 7a	CDK2	0.31	[1]
Compound 6d	CDK4	0.66	[1]
Compound 7f	CDK4	0.86	[1]
Pyrimido[4,5-d][2] [5]oxazin-2-one Derivatives			
Compound 20a	H1975 (EGFR L858R/T790M)	0.135	[2]
Compound 8 (AZD9291)	H1975 (EGFR L858R/T790M)	<0.01	[2]
Pyrimido[4,5-b]quinoline Derivatives			
Compound 5b	MCF-7	1.67	[6]
Compound 5b	HER2	0.073	[6]
Pyrido[2,3-d]pyrimidin-7-one Derivatives			
Compound 1	Cdk4	0.004	[7]
Cyano Pyridopyrimidine Derivatives			
Compound 7x	CDK4/CYCLIN D1	~0.03-0.1	[8]

Experimental Protocols

Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines[1]

A mixture of 6-amino-2-thiouracil (1 mmol), an appropriate aromatic aldehyde (1 mmol), and thiourea (1.5 mmol) in dimethylformamide (10 mL) was heated under reflux for 8-12 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with ethanol, and dried to yield the desired pyrimido[4,5-d]pyrimidine.

In Vitro Kinase Inhibition Assay (CDK2)[1]

The inhibitory activity of the compounds against CDK2 was determined using a standard kinase assay. The reaction mixture (50 μ L) contained 50 mM HEPES (pH 7.5), 10 mM $MgCl_2$, 1 mM DTT, 0.1 mg/mL BSA, 10 μ M ATP, 0.2 μ g of histone H1 as a substrate, and the test compound at various concentrations. The reaction was initiated by the addition of 0.1 μ g of purified CDK2/cyclin E complex. After incubation at 30°C for 30 minutes, the reaction was stopped by the addition of 2x Laemmli sample buffer. The samples were then analyzed by SDS-PAGE, and the phosphorylation of histone H1 was quantified by autoradiography or by using a phosphospecific antibody.

Cell Viability Assay (MTT)[5]

Human cancer cell lines (e.g., MCF-7, MDA-MB-231) were seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 100 μ L of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

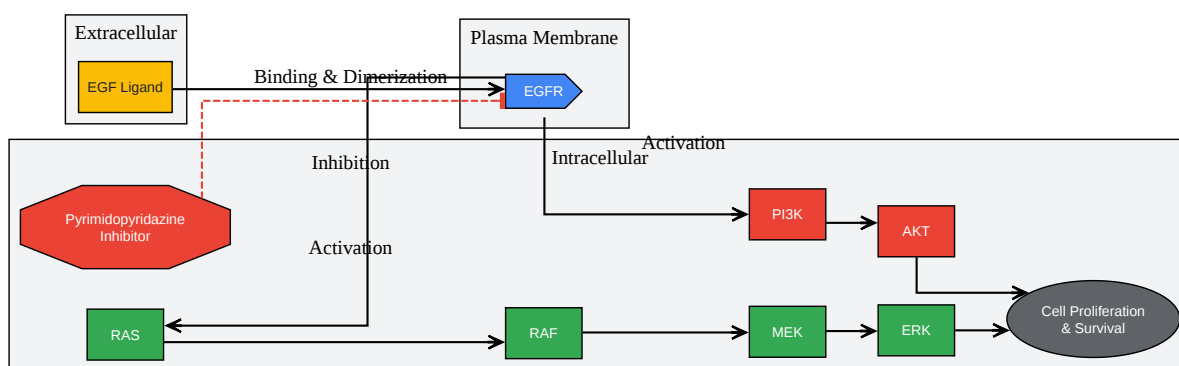
In Vivo Antitumor Activity[5]

Female Swiss albino mice were inoculated subcutaneously with Dalton's lymphoma ascites (DLA) cells (1×10^6 cells/mouse). After 24 hours, the mice were treated with the test compound (e.g., 2b at 50 mg/kg body weight) or vehicle control intraperitoneally for 10 consecutive days. Tumor growth was monitored by measuring the tumor volume every two

days. At the end of the experiment, the mice were sacrificed, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.

Signaling Pathway and Experimental Workflow Diagrams

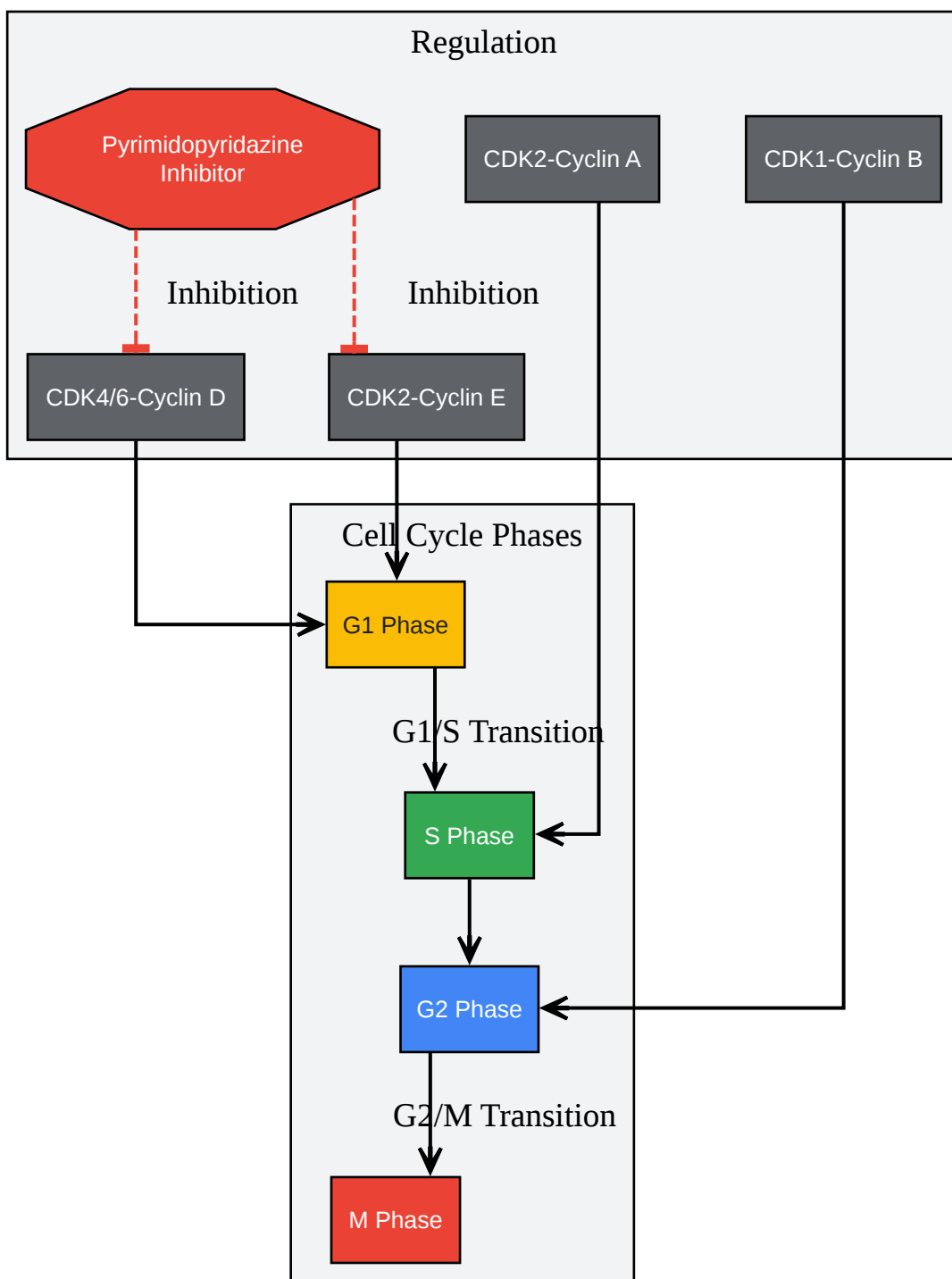
EGFR Signaling Pathway Inhibition



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Caption: EGFR signaling pathway and the point of inhibition by pyrimidopyridazine derivatives.

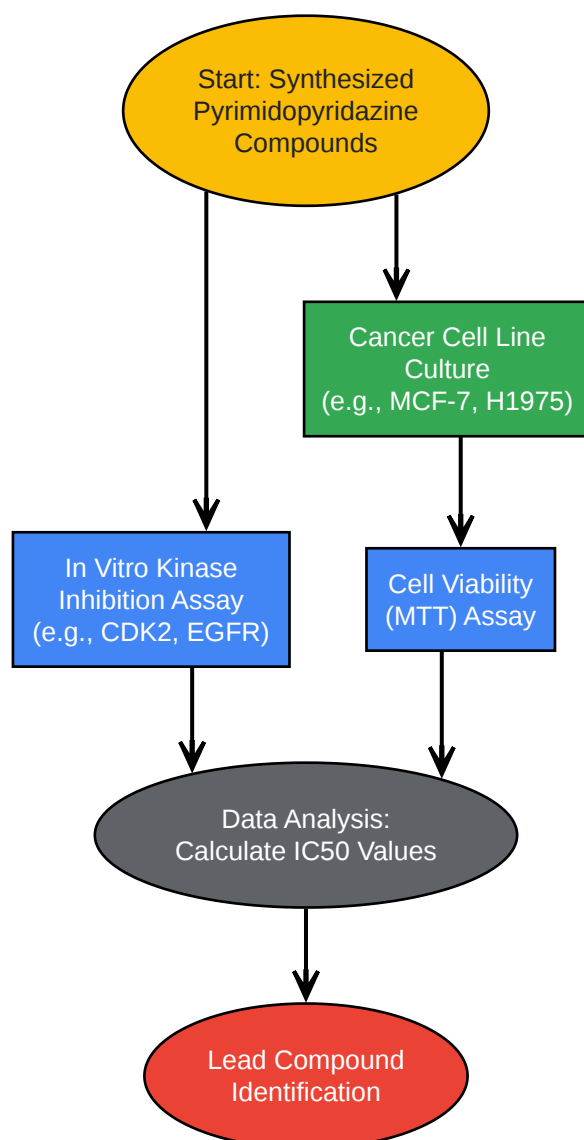
CDK-Mediated Cell Cycle Progression and Inhibition



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Caption: Role of CDKs in cell cycle progression and their inhibition by pyrimidopyridazines.

Experimental Workflow for In Vitro Evaluation



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Caption: General experimental workflow for the in vitro evaluation of pyrimidopyridazine derivatives.

Conclusion

Fused bicyclic pyrimidopyridazines represent a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to potently and selectively inhibit key protein kinases such as EGFR and CDKs underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research on this

important class of compounds, including their synthesis, biological activity, and mechanism of action. The provided quantitative data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of pyrimidopyridazine derivatives will undoubtedly lead to the discovery of new and effective therapies for cancer and other diseases.

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